molecular formula C12H16F2NO6P B8049400 2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate

2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate

Cat. No.: B8049400
M. Wt: 339.23 g/mol
InChI Key: ASUMQLNFAPNOOI-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate: is a chemical compound with the molecular formula C₁₂H₁₆F₂NO₆P and a molecular weight of 339.23 g/mol . This compound is characterized by the presence of a difluoroethyl group, a nitrophenyl group, and a diethyl phosphate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate involves several steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2,2-difluoroethanol, 4-nitrophenol, and diethyl phosphorochloridate.

    Reaction Conditions: The reaction typically occurs under anhydrous conditions to prevent hydrolysis. The reagents are mixed in a suitable solvent, such as dichloromethane, and the reaction is catalyzed by a base, such as triethylamine.

    Reaction Steps:

    Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate: undergoes various chemical reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure.

    Major Products: The major products formed from these reactions include amino derivatives, substituted difluoroethyl compounds, and various nitro derivatives.

Scientific Research Applications

2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The difluoroethyl group and nitrophenyl group contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate: can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of This compound in terms of its chemical structure and applications.

Properties

IUPAC Name

[2,2-difluoro-1-(4-nitrophenyl)ethyl] diethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2NO6P/c1-3-19-22(18,20-4-2)21-11(12(13)14)9-5-7-10(8-6-9)15(16)17/h5-8,11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUMQLNFAPNOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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